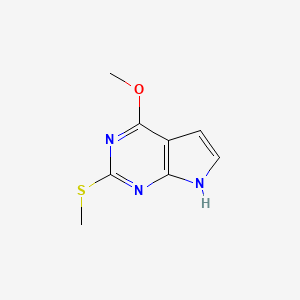
4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine
Übersicht
Beschreibung
The compound "4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine" is a heterocyclic molecule that is part of a broader class of pyrimidine derivatives. These compounds are known for their wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties . The pyrimidine nucleus is a common motif in many pharmaceuticals and agrochemicals, and modifications to this core structure can lead to a variety of biological effects.
Synthesis Analysis
The synthesis of related sulfanyl pyrimidine derivatives has been achieved through reactions with different reagents, such as phenacyl bromide and picolyl chloride, under both conventional and heterogeneous conditions . The synthesis process often involves cyclization and chloridization steps, as seen in the synthesis of 2,4-dichloro-5-methoxy-pyrimidine, which can yield products with high purity . The methods adopted for these syntheses are typically aimed at efficiency and high yield, which is crucial for the practical application of these compounds in various fields.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary significantly, with different substituents leading to diverse crystallographic properties. For instance, the crystal structure of 1-methyl-4-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine shows that the non-H atoms of the pyrazolo[3,4-d]pyrimidine ring system and the methylsulfanyl group lie on a crystallographic mirror plane, with molecules linked via π-π interactions to form a three-dimensional structure . Similarly, the crystal structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates reveals different supramolecular architectures due to the presence of solvent molecules .
Chemical Reactions Analysis
The chemical reactivity of pyrimidine derivatives can be influenced by the presence of various functional groups. For example, benzylation and nitrosation reactions have been performed on 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to polymorphic forms with different hydrogen bonding patterns and pi-pi interactions . These reactions not only modify the chemical structure but also the physical properties and potential biological activities of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are closely related to their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For instance, the crystal structure analysis of 3-[2-(4-fluoro-phenyl)-ethyl]-5-methyl-4-hydroxyl-4-methyl-7-methylsulfanyl-3,4-dihydro-pyrido[4,3-d]pyrimidine-8-carbonitrile shows that the pyridine and pyrimidine rings are almost coplanar, which could influence the compound's interaction with biological targets . The synthesis methods and conditions can also impact the purity and yield of these compounds, as demonstrated in the research on the synthesis of 2,4-dichloro-5-methoxy-pyrimidine .
Wissenschaftliche Forschungsanwendungen
Cytostatic and Antiviral Activities
4-Methoxy-2-methylsulfanyl-7h-pyrrolo(2,3-d)pyrimidine derivatives have been synthesized and studied for their cytostatic and antiviral activities. Certain derivatives exhibit low micromolar or submicromolar in vitro cytostatic activities against various cancer and leukemia cell lines, as well as some antiviral activity against HCV (Tichy et al., 2017).
Synthesis of Tricyclic Purine Analogues
Research on the synthesis of tricyclic purine analogues has explored the chemistry of pyrrolo[2,3-d]pyrimidine derivatives as potential precursors. These efforts have contributed to the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, indicating their potential in creating complex purine structures (Williams & Brown, 1995).
Modification by C–H Borylation
This compound has been used in the development of a general access to 4-substituted 6-arylpyrrolo[2,3-d]pyrimidines (6-substituted 8-aryl-7-deazapurine derivatives) via C–H borylations, followed by Suzuki cross-coupling reactions or other transformations (Klečka et al., 2015).
Antiviral Activity of 4-Substituted and 2,4-Disubstituted Derivatives
4-Substituted and 2,4-disubstituted derivatives of this compound have been synthesized and evaluated for antiviral activity, particularly against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1), though they showed only slight activity (Saxena et al., 1988).
Phase-transfer Alkylation
Phase-transfer alkylation of 4-methoxy-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine has been studied, leading to regioselective synthesis of certain derivatives. This method has implications for the synthesis of more complex organic molecules (Rosemeyer et al., 1985).
Fluorescence Properties and Computational Analysis
Studies on the solid-state fluorescence properties and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, including 2-amino-4-methylsulfanylbenzo[4,5]thieno[3,2-d]pyrimidine, have been conducted. These investigations shed light on the fluorescence characteristics of these compounds (Yokota et al., 2012).
Synthesis of Hydrogen-bond-degenerate Tricyclic Pyrrolopyrimidine Nucleoside
Research has also focused on synthesizing a hydrogen-bond-degenerate tricyclic pyrrolopyrimidine nucleoside, offering insights into the synthesis of complex nucleosides (Williams et al., 1998).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of janus kinase inhibitors , suggesting potential targets could be Janus kinases.
Mode of Action
If it acts similarly to other Janus kinase inhibitors, it would bind to the ATP-binding pocket of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways .
Biochemical Pathways
If it acts as a Janus kinase inhibitor, it would affect the JAK-STAT signaling pathway, which is involved in many cellular processes, including cell growth, differentiation, and immune response .
Result of Action
If it acts as a Janus kinase inhibitor, it would likely result in the inhibition of cell growth and immune response .
Biochemische Analyse
Biochemical Properties
4-Methoxy-2-methylsulfanyl-7H-pyrrolo(2,3-d)pyrimidine plays a significant role in biochemical reactions, particularly in the context of its interaction with various enzymes and proteins. It has been shown to interact with DNA, serving as an efficient tool for DNA interaction . This interaction is crucial for its anticancer properties, as it can interfere with the replication of cancer cells. Additionally, the compound has been found to exhibit strong binding affinity to certain proteins, which may contribute to its biological activities .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce cell cycle arrest at the G1/S phase in cancer cells, thereby inhibiting their proliferation . Furthermore, the compound influences cell signaling pathways, leading to the activation of apoptotic pathways. This results in programmed cell death, which is beneficial in eliminating cancerous cells . The compound also affects gene expression, leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural changes that inhibit DNA replication and transcription . Additionally, the compound interacts with specific enzymes, leading to their inhibition or activation. For instance, it has been shown to increase the activity of Caspase 8 and BAX, which are crucial for the apoptotic process . These interactions result in the activation of apoptosis, thereby reducing the proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term studies have shown that the compound maintains its ability to induce apoptosis and inhibit cell proliferation, although the extent of these effects may diminish over time . This highlights the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without notable toxic effects . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest a threshold effect, where the compound is effective at certain concentrations but can be harmful at higher levels. Therefore, careful dosage optimization is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that are part of the apoptotic pathways, including Caspase 8 and BAX . These interactions lead to the activation of apoptosis, which is a key mechanism for its anticancer effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is crucial for its efficacy, as it needs to reach specific cellular compartments to interact with DNA and proteins .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound is directed to the nucleus, where it interacts with DNA and exerts its anticancer effects . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
4-methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXZEEDISDHTRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1C=CN2)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419147 | |
| Record name | 4-Methoxy-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29877-76-7 | |
| Record name | 29877-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methoxy-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90419147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1309887.png)

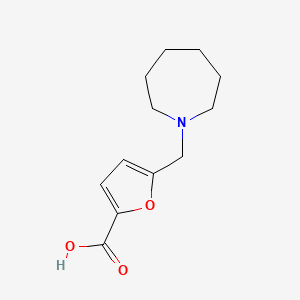

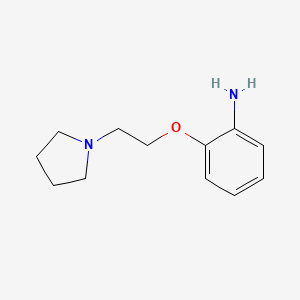

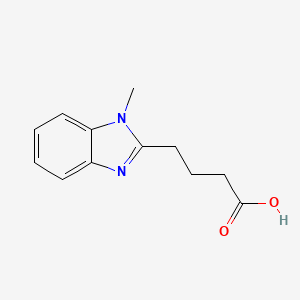
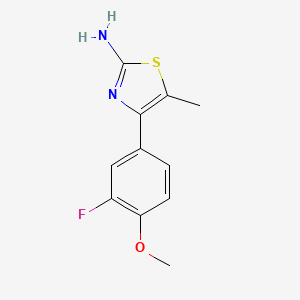
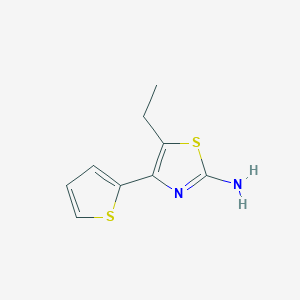
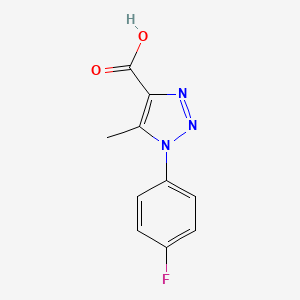
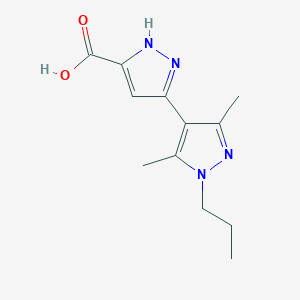

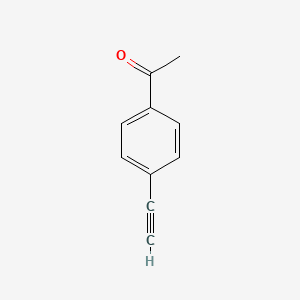
![(E)-N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]-2-propenamide](/img/structure/B1309944.png)